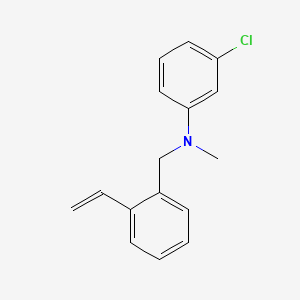![molecular formula C15H16N2 B14129598 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine typically involves the cyclization of an aryl aldehyde with 2-aminopyridine in the presence of tert-butyl isocyanide. This reaction can be catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core through a [4 + 1] cycloaddition mechanism .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and organoelectronic devices.
Mechanism of Action
The mechanism of action of 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Imidazo[2,1-b]thiazole
Comparison: 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it more suitable for drug development compared to its analogs, which may lack these properties .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
8-tert-butylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H16N2/c1-15(2,3)11-7-8-12-13(10-11)17-9-5-4-6-14(17)16-12/h4-10H,1-3H3 |
InChI Key |
CLZIJIXOWIHVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
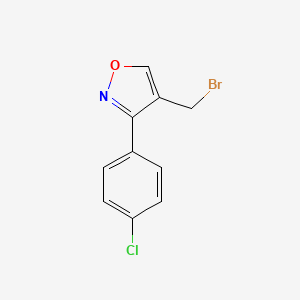

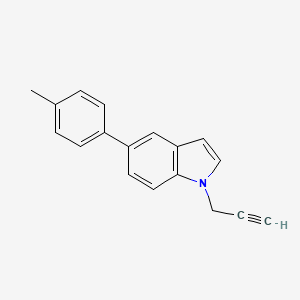
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
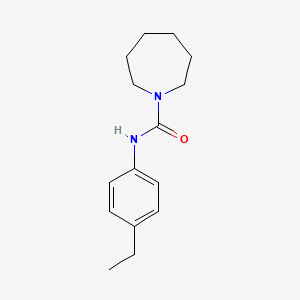
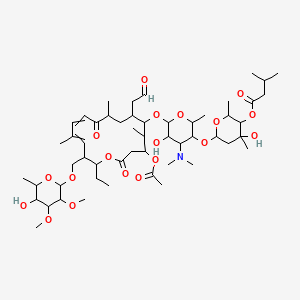
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
![1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one](/img/structure/B14129604.png)
